Dammarane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

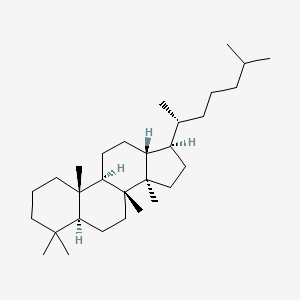

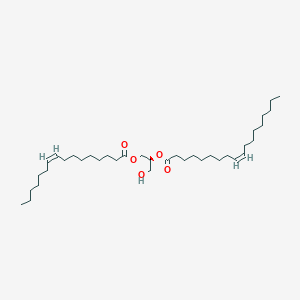

Dammarane is a terpenoid fundamental parent, a triterpene and a steroid.

Wissenschaftliche Forschungsanwendungen

Dammarane Triterpenoids for Pharmaceutical Use

Dammarane triterpenoids, mainly sourced from Panax ginseng, are significant for their biological activities. They have therapeutic or preventive applications for numerous common diseases. These compounds show promise in treating cancer, diabetes, hyperlipidemia, cardiovascular issues, aging, neurodegenerative and bone diseases, liver and kidney disorders, gastrointestinal problems, depression, and skin aging. The focus is on natural extraction and chemical modification to enhance activity, especially aglycones with novel side chains, and further pharmacological study is needed (Cao et al., 2015).

Dammarane Triterpenoid Glycosides in Bacopa monnieri

In Bacopa monnieri, a traditional Indian medicinal herb, dammarane triterpenoid glycosides are recognized for improving memory and other pharmacological activities. This review discusses their chemical characterization and the range of pharmacological activities associated with these compounds (Bhandari et al., 2020).

Ginsenoside Rf2 from Korean Red Ginseng

A new dammarane glycoside, ginsenoside Rf2, has been isolated from Korean red ginseng, Panax ginseng. Its structure is elucidated through chemical and spectral methods, contributing to the understanding of dammarane derivatives (Park et al., 1998).

Insulin Mimetic Activity of Dammarane Triterpenoids

Research on dammarane triterpenes from Gynostemma longipes shows potential as antidiabetic agents. These compounds demonstrated stimulatory activities on glucose uptake in cell models, mediated via the AMPK pathway. This suggests a promising avenue for diabetes treatment (Pham et al., 2018).

Tetracyclic Triterpenoids and Diabetes

Tetracyclic triterpenoids, including dammarane, are found in various medicinal plants used for diabetes treatment. This review covers the chemistry and bioactivities of these compounds in relation to diabetes and its complications (Hamid et al., 2015).

Micro-/Nano-sized Delivery Systems of Ginsenosides

The bioavailability of ginsenosides, dammarane-type triterpene saponins from ginseng, is enhanced by micro-/nano-sized delivery systems. These systems improve solubility, permeability, and stability, increasing the therapeutic potential of ginsenosides (Kim et al., 2018).

Antineoplastic Activity of Dammarane-type Ginsenosides

Dammarane Sapogenins and Anxiety-Like Behaviors

Dammarane sapogenins derived from ginseng exhibit anxiolytic-like effects in stress-induced mouse models. They modulate the hypothalamic–pituitary–adrenal axis, neurotransmitter levels, and ERK/CREB/BDNF signaling pathway (Jiang et al., 2020).

Anti-Inflammatory Activity of Dammarane Triterpenoids

Dammarane triterpenoids isolated from Cyclocarya paliurus leaves demonstrated significant anti-inflammatory effects. Compounds inhibited the release of inflammatory mediators and decreased the expression of related proteins (Liu et al., 2020).

Eigenschaften

Molekularformel |

C30H54 |

|---|---|

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

(5S,8R,9R,10S,13R,14R,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

OORMXZNMRWBSTK-LGFJJATJSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |

SMILES |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

Synonyme |

dammarane |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)

![TG(16:0/16:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1240926.png)

![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)

![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)

![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)

![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)

![methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate](/img/structure/B1240943.png)